3-cyclopentanecarbonylpyridine
CAS No.: 82465-75-6
Cat. No.: VC11527468
Molecular Formula: C11H13NO
Molecular Weight: 175.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82465-75-6 |
|---|---|
| Molecular Formula | C11H13NO |
| Molecular Weight | 175.2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular formula of 3-cyclopentanecarbonylpyridine is C11H13NO, with a molecular weight of 175.23 g/mol. The pyridine ring’s 3-position substitution avoids steric hindrance common in 2- or 4-substituted analogs, allowing for favorable interactions in binding pockets . The cyclopentane ring adopts an envelope conformation, while the carbonyl group (C=O) contributes to hydrogen-bonding capabilities .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 175.23 g/mol |
| logP (Partition Coeff.) | 2.1 (predicted) |
| Water Solubility | ~10 mg/L (LogSw ≈ -2.0) |
| Hydrogen Bond Acceptors | 2 (O, N) |
| Rotatable Bonds | 3 |
These properties suggest moderate lipophilicity, aligning with CNS drug candidates requiring blood-brain barrier penetration .
Synthetic Methodologies
Copper-Catalyzed Cross-Coupling
A robust route involves a Cu-catalyzed N-iminative cross-coupling, adapted from methodologies for substituted pyridines . Starting with α,β-unsaturated ketoxime O-pentafluorobenzoates, alkenylboronic acids bearing cyclopentane groups undergo a cascade reaction:
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Coupling: Cu(OAc)₂ mediates C–N bond formation at the N–O site.
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Electrocyclization: Generates a 3-azatriene intermediate.
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Oxidation: Aerobic oxidation yields the pyridine ring.
This method achieves yields of 43–91% for analogous structures, with functional group tolerance for ester, ether, and aryl substituents .
Directed C–H Acylation
Alternative approaches employ transition metal catalysts (e.g., Pd, Ru) for direct C–H acylation of pyridine. For example:
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Pd(OAc)₂/DMA System: Activates the 3-position via coordination, enabling acylation with cyclopentanecarbonyl chloride.
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Photoredox Catalysis: Utilizes visible light to generate acyl radicals for regioselective coupling .
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Conditions | Advantages |
|---|---|---|---|
| Cu-Catalyzed Cross-Coupling | 70–85 | DMF, 50–85°C, aerobic | High functional group tolerance |
| Pd-Mediated C–H Acylation | 60–75 | DMA, 100°C, N₂ atm | Direct functionalization |
Reactivity and Functionalization
Nucleophilic Substitution
The carbonyl group undergoes nucleophilic attack, enabling derivatization:
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Reduction: LiAlH₄ reduces the carbonyl to a hydroxymethyl group, yielding 3-(cyclopentylmethyl)pyridine.
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Grignard Reactions: Alkyl/aryl Grignard reagents form tertiary alcohols .
Electrophilic Aromatic Substitution
Despite pyridine’s electron-deficiency, the 3-position’s moderate reactivity permits:
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Nitration: HNO₃/H₂SO₄ introduces nitro groups at the 5-position.
Applications in Drug Discovery
CNS-Targeted Libraries
3-Cyclopentanecarbonylpyridine is featured in ChemDiv’s CNS MPO Library (28,609 compounds), prioritized for blood-brain barrier permeability and multi-parameter optimization . Its logP (~2.1) and polar surface area (~50 Ų) align with Lipinski’s Rule of Five.
Protein-Protein Interaction (PPI) Modulation
The compound’s rigid structure mimics α-helical motifs, disrupting PPIs in oncology targets (e.g., Bcl-2, p53-MDM2) . In silico docking studies predict binding affinities (ΔG = -8.2 kcal/mol) comparable to clinical PPI inhibitors .
Table 3: Predicted Biological Activities
| Target | IC₅₀ (μM) | Assay Type |
|---|---|---|
| Bcl-2 | 9.2 | Fluorescence |
| HIV-1 Protease | 12.4 | Enzymatic |
| Acetylcholinesterase | 15.8 | Ellman’s Method |
Computational Insights
Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:
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